N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide
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Overview
Description
N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with 2-hydroxypropylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted acetamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-phenylacetamide
- N-Benzyl-2-chloro-N-(p-tolyl)acetamide
- N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Uniqueness
N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1393540-62-9 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-(2-hydroxypropyl)acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-10(15)8-14(12(16)7-13)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3 |
InChI Key |
VFWQOZBAUKDKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)CCl)O |
Origin of Product |
United States |
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